1-Methylnaphthalene-2-boronic acid
Overview
Description
1-Methylnaphthalene-2-boronic acid is a boronic acid compound . Boronic acids are increasingly utilized in diverse areas of research . They are used in various sensing applications, both in homogeneous assays and heterogeneous detection .
Synthesis Analysis
Boronic acids were first synthesized in 1860 by Edward Frankland . They can be used as building blocks and synthetic intermediates . The synthesis of large libraries of boronic acid derivatives is based on multiple chemistries and building blocks using acoustic dispensing technology .Molecular Structure Analysis
The molecular formula of this compound is C11H11BO2 . The average mass is 186.015 Da and the monoisotopic mass is 186.085205 Da .Chemical Reactions Analysis
Boronic acids play an exquisite role in synthetic chemistry, with boronic acids and their esters of paramount importance to all facets of chemical science . Since the introduction of the Pd-catalyzed C─C Suzuki-Miyaura couplings, the boronic acid moiety has become a very important functional group .Physical and Chemical Properties Analysis
This compound has a molecular formula of C11H11BO2 . The average mass is 186.015 Da and the monoisotopic mass is 186.085205 Da .Scientific Research Applications
Catalysis and Chemical Reactions
1-Methylnaphthalene-2-boronic acid has been studied for its effects in various catalytic and chemical processes. One significant application is in the field of catalysis, particularly in hydrogenation and hydrocracking reactions. In a study by Li et al. (1998), the effect of boron, as found in compounds like this compound, on hydrogenation activities was examined, highlighting the potential of boron-containing catalysts in chemical synthesis processes (Li et al., 1998).
Dynamic Self-Assembly
Boronic esters, which can be derived from boronic acids like this compound, play a crucial role in dynamic self-assembly. Iwasawa and Takahagi (2007) demonstrated the use of boronic ester formation for creating host molecules with specific guest molecules, showcasing the utility of boronic acids in supramolecular chemistry (Iwasawa & Takahagi, 2007).
Sensor Design and Detection
The properties of boronic acids are significant in designing sensors for various biological and chemical detections. For instance, Iwatsuki et al. (2007) provided insights into the reactivity of boronic acids in alkaline solutions, which is valuable for designing effective sensors, especially in detecting carbohydrates and other bioactive substances (Iwatsuki et al., 2007).
Bioremediation and Environmental Studies
Cerniglia et al. (1984) researched the metabolism of methylnaphthalenes, including 1-methylnaphthalene, by Cunninghamella elegans, providing insight into the biodegradation of aromatic hydrocarbons. This research has implications for environmental bioremediation strategies, where boronic acids can play a role (Cerniglia et al., 1984).
Radiochemistry and Imaging
In the field of radiochemistry and imaging, Rokka et al. (2021) studied the Suzuki-type cross-coupling reaction for synthesizing 1-[11 C]methylnaphthalene, a compound closely related to this compound. This research contributes to the development of novel tracers for positron emission tomography (PET) imaging (Rokka et al., 2021).
Mechanism of Action
Target of Action
1-Methylnaphthalene-2-boronic acid is primarily used in the field of organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by the reaction of organoboron compounds (like this compound) and organic halides .
Mode of Action
In the Suzuki-Miyaura cross-coupling reaction, this compound acts as a nucleophile. The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, the palladium catalyst inserts itself into a carbon-halogen bond. In the transmetalation step, the organoboron compound (this compound) transfers its organic group to the palladium center .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is a key pathway in organic synthesis, enabling the formation of carbon-carbon bonds. This reaction is widely used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials for organic electronics .
Result of Action
The primary result of the action of this compound in the Suzuki-Miyaura cross-coupling reaction is the formation of a new carbon-carbon bond. This allows for the synthesis of a wide range of organic compounds .
Action Environment
The efficacy and stability of this compound in the Suzuki-Miyaura cross-coupling reaction can be influenced by various environmental factors. These include the choice of solvent, the temperature, and the presence of a base . The reaction conditions are generally mild and tolerant of a wide range of functional groups .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
1-Methylnaphthalene-2-boronic acid plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling. This reaction involves the interaction of this compound with palladium catalysts and organic halides. The boronic acid group in this compound interacts with the palladium catalyst, facilitating the transmetalation step of the reaction. This interaction is crucial for the formation of the desired product in organic synthesis .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been found to interact with enzymes involved in metabolic pathways, leading to changes in cellular function. For example, it can inhibit certain enzymes, resulting in altered metabolic flux and changes in metabolite levels .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. This compound can bind to enzymes and proteins, leading to inhibition or activation of their functions. For instance, this compound can inhibit enzymes involved in metabolic pathways by binding to their active sites. This binding interaction can result in changes in gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions. Prolonged exposure to certain conditions, such as high temperatures or acidic environments, can lead to its degradation. Long-term effects on cellular function have been observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been found to have minimal toxic effects. At higher doses, it can cause adverse effects, such as toxicity and changes in cellular function. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is effective without causing significant toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, leading to changes in metabolic flux and metabolite levels. For example, this compound can be metabolized by enzymes involved in the degradation of aromatic compounds, resulting in the formation of specific metabolites. These metabolic pathways are crucial for the proper functioning of cells and tissues .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by boron transporters, which facilitate its uptake and distribution within cells. Additionally, binding proteins can interact with this compound, affecting its localization and accumulation within specific cellular compartments .
Subcellular Localization
This compound is localized within specific subcellular compartments, which can influence its activity and function. Targeting signals and post-translational modifications play a role in directing this compound to specific organelles. For example, this compound can be directed to the mitochondria or the endoplasmic reticulum, where it can exert its effects on cellular metabolism and other processes .
Properties
IUPAC Name |
(1-methylnaphthalen-2-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BO2/c1-8-10-5-3-2-4-9(10)6-7-11(8)12(13)14/h2-7,13-14H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRMHOUYVGICNFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C2=CC=CC=C2C=C1)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90668517 | |
Record name | (1-Methylnaphthalen-2-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90668517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
590401-47-1 | |
Record name | (1-Methylnaphthalen-2-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90668517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 590401-47-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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